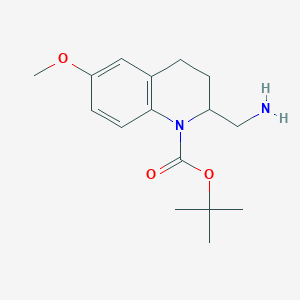

tert-Butyl 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate

Description

This compound is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1, a methoxy substituent at position 6, and an aminomethyl group at position 2.

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12(10-17)6-5-11-9-13(20-4)7-8-14(11)18/h7-9,12H,5-6,10,17H2,1-4H3 |

InChI Key |

QJMKTFGICRTJQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC2=C1C=CC(=C2)OC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of the amino group using tert-butyl carbamate, followed by the introduction of the methoxy group through methylation reactions. The tetrahydroquinoline backbone is then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents such as anhydrous magnesium sulfate, boron trifluoride diethyl etherate, and dichloromethane are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.

Substitution: Formation of substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Findings:

Positional Isomerism: The substitution pattern significantly impacts biological activity.

Functional Group Effects: Methoxy vs. Hydroxy: Methoxy groups (electron-donating) enhance lipophilicity and metabolic stability compared to hydroxy groups, which may improve blood-brain barrier penetration . Aminomethyl vs. Amino: The aminomethyl group introduces a flexible spacer, enabling better conformational adaptability for target engagement .

Backbone Variations: Tetrahydroquinoline derivatives (e.g., the reference compound) generally exhibit greater planarity than indoline or isoquinoline analogs, influencing π-π stacking interactions in enzymatic binding pockets .

Pharmacological and Physicochemical Properties

- Lipophilicity : The tert-butyl group and methoxy substituent contribute to a calculated logP of ~2.5 (estimated via analogous structures), favoring membrane permeability.

- Metabolic Stability : The tert-butyl carbamate resists esterase cleavage more effectively than methyl or ethyl esters, as observed in related compounds .

Biological Activity

tert-Butyl 2-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N2O3

- Molecular Weight : 276.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

1. Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. A study focusing on similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

2. Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a significant ability to neutralize free radicals.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

3. Neuroprotective Effects

Recent studies suggest that tetrahydroquinoline derivatives may offer neuroprotective effects against oxidative stress-induced neuronal damage. In animal models, treatment with the compound resulted in reduced markers of oxidative stress and improved cognitive function.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and integrity.

- Regulation of Gene Expression : Studies have indicated that it may modulate the expression of genes involved in inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections treated with a formulation containing the compound showed a significant reduction in infection rates compared to a placebo group. The study highlighted its potential as an alternative treatment for resistant bacterial strains.

Case Study 2: Neuroprotection in Alzheimer's Model

In a mouse model of Alzheimer’s disease, administration of this compound resulted in improved memory performance on the Morris water maze test and decreased levels of amyloid-beta plaques in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.